J-1149

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

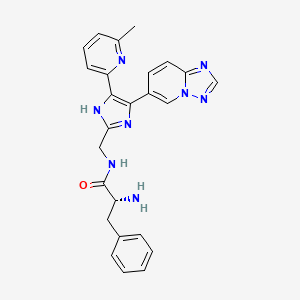

Molecular Formula |

C25H24N8O |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

(2R)-2-amino-N-[[5-(6-methyl-2-pyridinyl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]-3-phenylpropanamide |

InChI |

InChI=1S/C25H24N8O/c1-16-6-5-9-20(30-16)24-23(18-10-11-22-28-15-29-33(22)14-18)31-21(32-24)13-27-25(34)19(26)12-17-7-3-2-4-8-17/h2-11,14-15,19H,12-13,26H2,1H3,(H,27,34)(H,31,32)/t19-/m1/s1 |

InChI Key |

GIXYMNJSHSCLBB-LJQANCHMSA-N |

Isomeric SMILES |

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC(=O)[C@@H](CC3=CC=CC=C3)N)C4=CN5C(=NC=N5)C=C4 |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC(=O)C(CC3=CC=CC=C3)N)C4=CN5C(=NC=N5)C=C4 |

Origin of Product |

United States |

Foundational & Exploratory

J-1149 chemical structure and properties

An In-depth Technical Guide to J-1149

A Note on Nomenclature: The designation "this compound" is associated with at least two distinct chemical entities in scientific and commercial databases. This guide will primarily focus on the dipeptidyl peptidase-4 (DPP-4) inhibitor, Dutogliptin (also known as PHX1149), due to the extensive publicly available research and its progression into clinical trials. A brief overview of the second compound, a potent ALK5 inhibitor, is provided in a separate section to address the ambiguity.

Dutogliptin (PHX1149): A Comprehensive Technical Overview

This technical guide provides a detailed examination of the chemical structure, properties, and pharmacological profile of Dutogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. Dutogliptin has been investigated for the treatment of type 2 diabetes mellitus and, more recently, for its potential role in cardiac regeneration following myocardial infarction.[1] This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Dutogliptin is a small molecule inhibitor with the systematic IUPAC name [(2R)-1-[2-[[(3R)-pyrrolidin-3-yl]amino]acetyl]pyrrolidin-2-yl]boronic acid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | [(2R)-1-[2-[[(3R)-pyrrolidin-3-yl]amino]acetyl]pyrrolidin-2-yl]boronic acid | |

| Synonyms | PHX1149, this compound | |

| CAS Number | 852329-66-9 | |

| Molecular Formula | C10H20BN3O3 | |

| Molecular Weight | 241.1 g/mol | |

| Appearance | White solid |

Pharmacological Properties and Mechanism of Action

Dutogliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Dutogliptin increases the circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells. This mechanism leads to improved glycemic control in patients with type 2 diabetes.[1]

More recently, the mechanism of action of Dutogliptin has been explored in the context of cardiovascular disease. DPP-4 is also known to cleave and inactivate stromal cell-derived factor-1α (SDF-1α), a chemokine that plays a crucial role in the homing of stem cells to sites of injury. By inhibiting DPP-4, Dutogliptin prevents the degradation of SDF-1α, leading to increased levels of this chemokine and potentially enhancing the recruitment of regenerative stem cells to damaged cardiac tissue following a myocardial infarction.

The primary signaling pathway modulated by Dutogliptin involves the inhibition of DPP-4, leading to the potentiation of GLP-1 and SDF-1 signaling. The diagram below illustrates this mechanism.

References

Unraveling the Molecular Interactions of J-1149: A Technical Guide to its Mechanism of Action

For Immediate Release

A comprehensive analysis of the compound J-1149, identified as the potent and selective oxytocin receptor antagonist Retosiban (GSK221149A), reveals a dual mechanism of action centered on the Gq/phospholipase C/inositol 1,4,5-trisphosphate signaling pathway and a unique inverse agonism in response to mechanical stress. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the molecular interactions, quantitative pharmacological data, and the experimental protocols used to elucidate the activity of this compound.

Core Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor

Retosiban acts as a competitive antagonist at the human oxytocin receptor, effectively blocking the downstream signaling cascade initiated by the endogenous ligand, oxytocin. This interaction prevents the conformational changes in the receptor necessary for the activation of the Gq alpha subunit of its associated G-protein.

The primary signaling pathway inhibited by Retosiban is the Gq/phospholipase C (PLC)/inositol 1,4,5-trisphosphate (IP3) pathway.[1] Under normal physiological conditions, oxytocin binding to its receptor activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers IP3 and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium is a critical step in a multitude of physiological processes, most notably uterine muscle contraction. By competitively binding to the oxytocin receptor, Retosiban prevents this entire cascade, leading to a state of uterine quiescence.

A secondary and novel aspect of Retosiban's mechanism is its function as an inverse agonist in the context of mechanical stretch of the myometrium. Uterine stretch, as occurs during pregnancy, can lead to an agonist-free activation of the oxytocin receptor. This mechanical activation promotes the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), contributing to increased myometrial contractility. Retosiban has been shown to inhibit this stretch-induced ERK1/2 phosphorylation, suggesting it can reduce uterine contractility even in the absence of high oxytocin concentrations.

Quantitative Pharmacological Data

The potency and selectivity of Retosiban have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Receptor | Value | Assay Type |

| Ki | Human Oxytocin Receptor | 0.65 nM | Radioligand Binding Assay |

| Selectivity | Vasopressin V1a Receptor | >1400-fold vs. Oxytocin Receptor | Radioligand Binding Assay |

| Selectivity | Vasopressin V2 Receptor | >1400-fold vs. Oxytocin Receptor | Radioligand Binding Assay |

| IC50 | Oxytocin-induced uterine contractions (rat) | 180 nM | In vitro functional assay |

Table 1: Binding Affinity and Selectivity of Retosiban[2]

| Parameter | Species | Value | Assay Type |

| Oral Bioavailability | Rat | ~100% | In vivo pharmacokinetic study |

| Plasma Half-life | Rat | 1.4 hours | In vivo pharmacokinetic study |

| Cytochrome P450 Inhibition | Human microsomes | IC50 > 100µM | In vitro metabolism assay |

Table 2: Pharmacokinetic Properties of Retosiban[2]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by Retosiban.

Caption: Retosiban's antagonism of the Gq/PLC/IP3 signaling pathway.

Caption: Retosiban's inverse agonism on stretch-activated OTR signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Retosiban.

Radioligand Binding Assay for Oxytocin Receptor

Objective: To determine the binding affinity (Ki) of Retosiban for the human oxytocin receptor.

Materials:

-

Membrane preparations from CHO cells stably expressing the human oxytocin receptor.

-

[³H]-Oxytocin (Radioligand).

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Retosiban stock solution in DMSO.

-

Unlabeled oxytocin for determination of non-specific binding.

-

96-well filter plates.

-

Scintillation fluid and counter.

Procedure:

-

Thaw the membrane preparations on ice.

-

Dilute the membranes in assay buffer to a final concentration of 10-20 µg of protein per well.

-

Prepare serial dilutions of Retosiban in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 50 µL of unlabeled oxytocin (1 µM final concentration for non-specific binding) or 50 µL of Retosiban dilution.

-

50 µL of [³H]-Oxytocin (final concentration ~0.5 nM).

-

100 µL of diluted membrane preparation.

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the 96-well filter plate, followed by three washes with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Functional Assay

Objective: To determine the functional antagonist activity (IC50) of Retosiban by measuring the inhibition of oxytocin-stimulated inositol phosphate accumulation.

Materials:

-

HEK293 cells stably expressing the human oxytocin receptor.

-

[³H]-myo-inositol.

-

Serum-free medium.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM LiCl.

-

Oxytocin stock solution.

-

Retosiban stock solution in DMSO.

-

Dowex AG1-X8 resin.

-

0.1 M formic acid.

-

1 M ammonium formate in 0.1 M formic acid.

Procedure:

-

Seed the cells in 24-well plates and grow to near confluency.

-

Label the cells by incubating with [³H]-myo-inositol in serum-free medium for 18-24 hours.

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with various concentrations of Retosiban or vehicle for 15 minutes.

-

Stimulate the cells with oxytocin (EC₈₀ concentration) for 30 minutes at 37°C.

-

Terminate the reaction by adding ice-cold 0.5 M perchloric acid.

-

Neutralize the samples with KOH.

-

Separate the inositol phosphates from free inositol using Dowex AG1-X8 columns.

-

Elute the total inositol phosphates with 1 M ammonium formate in 0.1 M formic acid.

-

Quantify the radioactivity in the eluate by scintillation counting.

-

Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

ERK1/2 Phosphorylation Western Blot Assay

Objective: To assess the effect of Retosiban on stretch-induced ERK1/2 phosphorylation in human myometrial cells.

Materials:

-

Primary human myometrial cells.

-

Flexible-bottom culture plates.

-

Vacuum stretch apparatus.

-

Retosiban stock solution in DMSO.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment.

Procedure:

-

Culture primary human myometrial cells on flexible-bottom plates.

-

Pre-treat the cells with Retosiban or vehicle for 30 minutes.

-

Apply mechanical stretch to the cells using a vacuum apparatus for 15 minutes.

-

Immediately lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.

This technical guide provides a comprehensive overview of the mechanism of action of this compound (Retosiban), supported by quantitative data and detailed experimental protocols. This information is intended to facilitate further research and development in the field of oxytocin receptor modulation.

References

J-1149 discovery and synthesis

An In-depth Technical Guide on the Discovery and Synthesis of JNJ-40411813 (ADX71149)

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-40411813, also known as ADX71149, is a novel, potent, and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). As a presynaptic inhibitory G-protein coupled receptor, mGlu2 represents a key therapeutic target for psychiatric and neurological disorders characterized by excessive glutamatergic transmission. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological properties of JNJ-40411813, intended for professionals in the field of drug development. Recent clinical trials have investigated its potential in treating schizophrenia, anxious depression, and epilepsy, though its development for epilepsy was discontinued due to a lack of efficacy in a Phase II study.

Discovery

The discovery of JNJ-40411813 was the result of an extensive lead optimization program starting from a high-throughput screening (HTS) hit. The initial compound, a 4-aryl-substituted pyridone, was identified as having mGlu2 PAM activity. Subsequent optimization efforts focused on modifying the spacer between the pyridone core and the phenyl ring to improve potency, selectivity, and pharmacokinetic properties. This led to the exploration of a novel subseries of phenylpiperidine-substituted pyridones, culminating in the identification of JNJ-40411813 (1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-2(1H)-pyridinone) as a clinical candidate with an optimal balance of in vitro potency, in vivo efficacy, and a favorable safety profile.

Synthesis

The synthesis of JNJ-40411813 was developed at Janssen Research & Development. While the full, detailed multi-step synthesis is proprietary, the general synthetic strategy is outlined in the medicinal chemistry literature. The synthesis involves the construction of the substituted pyridone core followed by the introduction of the phenylpiperidine moiety.

A logical workflow for the synthesis is presented below.

Caption: Synthetic workflow for JNJ-40411813.

Mechanism of Action

JNJ-40411813 acts as a positive allosteric modulator at the mGlu2 receptor.[1] Unlike orthosteric agonists that bind to the glutamate binding site, PAMs bind to a distinct allosteric site on the receptor. This binding potentiates the receptor's response to the endogenous ligand, glutamate. The mGlu2 receptor is a Gαi/o-coupled receptor primarily located on presynaptic terminals. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately inhibits the release of glutamate from the presynaptic neuron, thereby reducing glutamatergic neurotransmission. This mechanism is particularly relevant in conditions associated with hyperglutamatergic states.

The signaling pathway is illustrated in the diagram below.

Caption: JNJ-40411813 signaling pathway at the mGlu2 receptor.

Quantitative Data

The pharmacological and pharmacokinetic properties of JNJ-40411813 have been extensively characterized. Key quantitative data are summarized in the tables below.

Table 1: In Vitro Pharmacological Data

| Parameter | Assay | Species/Cell Line | Value |

| EC50 (PAM activity) | [35S]GTPγS binding | Human mGlu2 (CHO cells) | 147 ± 42 nM[1] |

| EC50 (PAM activity) | Ca2+ mobilization | Human mGlu2 (HEK293 cells) | 64 ± 29 nM[1] |

| EC50 (Agonist activity) | [35S]GTPγS binding | Human mGlu2 (CHO cells) | 2159 ± 1069 nM[1] |

| Kb (Affinity) | 5HT2A Receptor Binding | Human | 1.1 µM[1] |

Table 2: In Vivo Pharmacological & Pharmacokinetic Data (Rat)

| Parameter | Administration | Value |

| ED50 (mGlu2 Occupancy) | Oral (p.o.) | 16 mg/kg[1] |

| ED50 (5HT2A Occupancy) | Oral (p.o.) | 17 mg/kg[1] |

| Cmax (10 mg/kg p.o.) | Oral (p.o.) | 938 ng/mL at 0.5 h[1] |

| AUC0-∞ (2.5 mg/kg i.v.) | Intravenous (i.v.) | 1833 ± 90 ng·h/mL[1] |

| AUC0-∞ (10 mg/kg p.o.) | Oral (p.o.) | 2250 ± 417 ng·h/mL[1] |

| Oral Bioavailability | - | 31%[1] |

| Plasma Clearance (CL) | Intravenous (i.v.) | 1.4 ± 0.1 L/h/kg[1] |

| Volume of Distribution (Vdz) | Intravenous (i.v.) | 2.3 ± 0.2 L/kg[1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of the key methodologies used in the characterization of JNJ-40411813, based on published literature.[1]

[35S]GTPγS Binding Assay

This assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor.

-

Membrane Preparation: Cells are harvested and homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer.

-

Assay Buffer: Typically contains 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.

-

Procedure:

-

Cell membranes are incubated with GDP (e.g., 30 µM) to ensure G-proteins are in their inactive state.

-

JNJ-40411813 (at various concentrations) is added in the presence of a fixed, sub-maximal concentration of glutamate (e.g., EC20 concentration) to assess PAM activity. For agonist activity, JNJ-40411813 is added alone.

-

The reaction is initiated by adding [35S]GTPγS (e.g., 0.05 nM).

-

The mixture is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.

-

-

Data Analysis: Data are typically normalized to the response of a saturating concentration of glutamate and fitted to a sigmoidal dose-response curve to determine EC50 values.

Intracellular Calcium (Ca2+) Mobilization Assay

This assay is used for Gαq-coupled receptors, or as in this case, Gαi/o-coupled receptors co-transfected with a promiscuous G-protein like Gα16, which links the receptor activation to the phospholipase C pathway and subsequent calcium release.

-

Cell Line: Human Embryonic Kidney (HEK293) cells co-transfected with the human mGlu2 receptor and Gα16.

-

Procedure:

-

Cells are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The baseline fluorescence is measured using a plate reader (e.g., FLIPR).

-

JNJ-40411813 and/or glutamate are added to the wells.

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time.

-

-

Data Analysis: The peak fluorescence response is measured and plotted against the concentration of the compound to determine the EC50.

The workflow for a typical in vitro screening cascade is depicted below.

Caption: In vitro experimental workflow for PAM discovery.

Conclusion

JNJ-40411813 is a well-characterized mGlu2 PAM that emerged from a rigorous discovery and optimization process. Its mechanism of action, involving the potentiation of endogenous glutamate signaling at presynaptic mGlu2 receptors, offers a targeted approach to modulating glutamatergic neurotransmission. While its clinical development has faced challenges, the extensive preclinical and early clinical data available for JNJ-40411813 provide a valuable case study and a rich dataset for researchers in the field of neuroscience and drug development. The detailed pharmacological profile and the established experimental protocols serve as a solid foundation for future investigations into the therapeutic potential of mGlu2 modulation.

References

Unraveling J-1149: A Review of Publicly Available Information on a Putative Therapeutic Agent

A comprehensive search of publicly accessible scientific and medical literature reveals a notable absence of a clearly defined therapeutic agent or research molecule designated as "J-1149." While the identifier appears in various contexts, including astronomical observations and legal citations, it does not correspond to a specific drug candidate for which a detailed technical guide on target identification and validation can be compiled. The search results point to a range of subjects where "1149" is part of a larger nomenclature, but no consistent entity labeled "this compound" emerges from the available data.

For instance, literature mentions JNJ-87704916, an oncolytic virus undergoing clinical investigation, and GSK221149A, a selective oxytocin antagonist.[1][2] Both are distinct entities with specific research and development histories separate from a hypothetical "this compound." Similarly, the term "J1149" is associated with the MACS J1149 galaxy cluster in astrophysical studies.[3]

The query also returned information on various biological signaling pathways, such as the JNK and JAK-STAT pathways, which are fundamental cellular processes but are not themselves a drug target named this compound.[4][5][6][7][8][9]

Given the lack of a discernible, single molecular entity identified as this compound in the public domain, it is not possible to provide a detailed technical guide on its target identification and validation. The core requirements of the request—summarized quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled without a specific subject of inquiry.

It is conceivable that "this compound" may be an internal designation for a compound not yet disclosed publicly, a discontinued project, or an incorrect identifier. Without further clarification or the emergence of new public information, a comprehensive report on the target and validation of this compound remains unachievable. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the specific identifier and consult internal or proprietary databases that may contain information not available in the public sphere.

References

- 1. Phase 1 study of intratumoral administration of JNJ-87704916 an oncolytic virus as monotherapy and in combination for advanced solid tumors | NYU Langone Health [clinicaltrials.med.nyu.edu]

- 2. The discovery of GSK221149A: a potent and selective oxytocin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [2309.16767] Sp1149 I: Constraints on the Balmer L-sigma Relation for HII Regions in a Spiral Galaxy at Redshift z=1.49 Strongly Lensed by the MACS J1149 Cluster [arxiv.org]

- 4. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 6. Signal transduction. Just another signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. paulogentil.com [paulogentil.com]

- 8. Signal transduction - JNK pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 9. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

J-1149 In Vitro Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-1149 has emerged as a potent small molecule inhibitor with significant therapeutic potential, particularly in the context of fibrotic diseases. This technical guide provides a comprehensive overview of the in vitro activity of this compound, focusing on its core biochemical and cellular effects. The information is compiled from available scientific literature and presented to aid researchers and drug development professionals in understanding its mechanism of action and potential applications.

Core In Vitro Activity Data

The primary in vitro activity of this compound is characterized by its potent inhibition of Activin receptor-like kinase 5 (ALK5), a key component of the Transforming Growth Factor-β (TGF-β) signaling pathway. It also exhibits secondary activity against p38α mitogen-activated protein kinase (MAPK).

| Target | IC50 (µM) |

| ALK5 | 0.017[1] |

| p38α MAP Kinase | 0.435[1] |

Mechanism of Action: Inhibition of the TGF-β/Smad Pathway

This compound exerts its anti-fibrotic effects primarily through the inhibition of the TGF-β/Smad signaling cascade. In fibrotic diseases, particularly liver fibrosis, TGF-β is a master regulator that promotes the activation of hepatic stellate cells (HSCs). Activated HSCs are the primary source of extracellular matrix (ECM) proteins, such as collagen, leading to scar tissue formation.

By inhibiting ALK5, this compound blocks the phosphorylation and subsequent activation of downstream mediators Smad2 and Smad3. This prevents their translocation to the nucleus and the transcription of pro-fibrotic genes, including those for α-smooth muscle actin (α-SMA) and collagen I.

In Vitro Cellular Activity in Hepatic Stellate Cells

In vitro studies using hepatic stellate cells (HSCs) have demonstrated the anti-fibrotic efficacy of this compound. Treatment of TGF-β-induced HSCs with this compound leads to a dose-dependent reduction in the expression of key fibrotic markers.

| Cell-Based Assay | Concentration Range (µM) | Duration (hours) | Observed Effect |

| Inhibition of α-SMA and Collagen I expression in TGF-β-induced HSCs | 5 - 40 | 24 | Efficiently inhibits extracellular matrix (ECM) deposition and suppresses HSC activation.[1] |

| Inhibition of α-SMA and Collagen I expression in TGF-β-induced HSCs | 20 | 24 | Significant inhibition of the expression of α-SMA and collagen I.[1] |

Experimental Protocols

Disclaimer: The detailed experimental protocols from the primary study characterizing this compound were not accessible at the time of this writing. The following protocols are representative examples of methodologies commonly used in the field for the described assays and are provided for illustrative purposes.

ALK5 Kinase Inhibition Assay (Representative Protocol)

This assay is designed to measure the ability of a compound to inhibit the kinase activity of ALK5.

-

Reagents and Materials:

-

Recombinant human ALK5 protein

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)

-

This compound (test compound)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well plates

-

-

Procedure:

-

Prepare a serial dilution of this compound in the kinase buffer.

-

In a 96-well plate, add the ALK5 enzyme, the substrate, and the diluted this compound or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

p38α MAP Kinase Inhibition Assay (Representative Protocol)

This protocol is similar to the ALK5 assay but uses the specific p38α enzyme and a relevant substrate.

-

Reagents and Materials:

-

Recombinant human p38α MAP kinase

-

Kinase buffer

-

ATP

-

Substrate (e.g., ATF2)

-

This compound

-

Detection reagent

-

96-well plates

-

-

Procedure:

-

Follow the same general procedure as the ALK5 kinase assay, substituting the p38α enzyme and its specific substrate.

-

Inhibition of α-SMA and Collagen I Expression in Hepatic Stellate Cells (Representative Protocol)

This cell-based assay evaluates the effect of this compound on the activation of HSCs.

-

Cell Culture and Treatment:

-

Culture human hepatic stellate cells (e.g., LX-2 cell line) in DMEM supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in multi-well plates and allow them to adhere.

-

Starve the cells in serum-free media for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 24 hours.

-

-

Western Blot Analysis:

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with non-fat milk or BSA.

-

Incubate the membrane with primary antibodies against α-SMA, Collagen I, and a loading control (e.g., GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize to the loading control.

-

-

RT-qPCR Analysis:

-

Isolate total RNA from the treated cells.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative PCR using primers specific for the genes encoding α-SMA (ACTA2) and Collagen I (COL1A1), and a housekeeping gene (e.g., GAPDH).

-

Calculate the relative gene expression using the ΔΔCt method.

-

Conclusion

This compound is a potent, orally available inhibitor of ALK5 with clear anti-fibrotic effects demonstrated in in vitro models. Its ability to suppress the activation of hepatic stellate cells and the subsequent deposition of extracellular matrix proteins underscores its potential as a therapeutic agent for liver fibrosis and other related conditions. Further investigation into its detailed mechanism of action and in vivo efficacy is warranted.

References

The Pharmacokinetic Profile of PHX1149: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) profile of PHX1149, a dipeptidyl peptidase-4 (DPP4) inhibitor. The information is compiled from clinical studies in healthy human subjects and is intended to serve as a core resource for professionals in the field of drug development and metabolic disease research.

Executive Summary

PHX1149 is an orally active, small molecule inhibitor of dipeptidyl peptidase-4 (DPP4) under development for the treatment of type 2 diabetes mellitus.[1] It is characterized by its high water solubility and selectivity for DPP4.[1] Clinical studies in healthy adults have demonstrated a pharmacokinetic and pharmacodynamic profile that supports a once-daily dosing regimen.[1] PHX1149 exhibits dose-proportional increases in exposure and has a half-life of approximately 10 to 13 hours.[1] No significant drug accumulation has been observed with multiple dosing.[1] Pharmacodynamic assessments have confirmed potent and sustained inhibition of plasma DPP4 activity.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 241.16 Da | [1] |

| Water Solubility | >2 g/mL | [1] |

| Biochemical IC₅₀ for DPP4 | 2.5 nmol/L | [1] |

| Selectivity Index vs. other DPP family members | 15- to 319-fold | [1] |

Pharmacokinetic Profile

The pharmacokinetic parameters of PHX1149 have been evaluated in healthy adult subjects in single and multiple ascending dose studies.[1]

Absorption

Following oral administration, PHX1149 is absorbed with the time to reach maximum plasma concentration (Tmax) ranging from 2 to 4 hours.[1]

Distribution

Specific details on the volume of distribution and protein binding of PHX1149 are not available in the cited literature.

Metabolism

The metabolic pathways of PHX1149 have not been detailed in the available clinical study reports.

Excretion

The primary route and extent of excretion of PHX1149 are not specified in the available literature.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of PHX1149 from a single and multiple-dose study in healthy subjects.[1]

Table 1: Single Ascending Dose Pharmacokinetic Parameters of PHX1149 [1]

| Dose | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | AUC₀-∞ (ng·h/mL) | t½ (h) |

| 50 mg | Mean (SD) | 2-4 | Mean (SD) | Mean (SD) | ~10-13 |

| 100 mg | Mean (SD) | 2-4 | Mean (SD) | Mean (SD) | ~10-13 |

| 200 mg | Mean (SD) | 2-4 | Mean (SD) | Mean (SD) | ~10-13 |

| 400 mg | Mean (SD) | 2-4 | Mean (SD) | Mean (SD) | ~10-13 |

| 500 mg | Mean (SD) | 2-4 | Mean (SD) | Mean (SD) | ~10-13 |

Note: Specific mean and standard deviation (SD) values for Cmax, AUC₀-t, and AUC₀-∞ were not provided in the source material, but the study reported dose-proportional increases in these parameters.

Table 2: Multiple Ascending Dose Pharmacokinetic Parameters of PHX1149 (Day 13) [1]

| Dose (QD for 13 days) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t½ (h) | Accumulation Index |

| 50 mg | Mean (SD) | 2-4 | Mean (SD) | ~10-13 | Not Observed |

| 100 mg | Mean (SD) | 2-4 | Mean (SD) | ~10-13 | Not Observed |

| 200 mg | Mean (SD) | 2-4 | Mean (SD) | ~10-13 | Not Observed |

| 400 mg | Mean (SD) | 2-4 | Mean (SD) | ~10-13 | Not Observed |

Note: Specific mean and standard deviation (SD) values for Cmax and AUC₀-t were not provided in the source material, but the study reported no drug accumulation.

Pharmacodynamics

Mechanism of Action

PHX1149 is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP4). DPP4 is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP4, PHX1149 increases the circulating levels of active GLP-1 and GIP.[2][3] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[2][3]

DPP4 Inhibition

In a multiple-dose study, PHX1149 demonstrated significant and sustained inhibition of plasma DPP4 activity.[1]

Table 3: Plasma DPP4 Inhibition at 24 Hours Post-Dose (Day 13) [1]

| Dose (QD for 13 days) | Mean DPP4 Inhibition (%) |

| ≥100 mg | ≥50% |

| 400 mg | ~90% |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on the available information and general practices for this class of compounds. Specific, granular details of the protocols for the PHX1149 study are not publicly available.

Clinical Study Design

Two double-blind, randomized, placebo-controlled studies were conducted in healthy male and female subjects aged 18 to 60 years.[1]

-

Single-Dose Study: Subjects received a single oral dose of PHX1149 (50 to 500 mg) or placebo.[1]

-

Multiple-Dose Study: Subjects received a daily oral dose of PHX1149 (50 to 400 mg) or placebo for 13 days.[1]

A sequential dose escalation design was used in both studies.[1]

Pharmacokinetic Analysis

-

Blood Sampling: Blood samples were collected at various time points from 1 hour before to 24 hours after dosing on day 1 in the single-dose study, and on days 1, 7, and 13 in the multiple-dose study.[1]

-

Bioanalytical Method: While the specific method for PHX1149 is not detailed, the quantification of DPP4 inhibitors in human plasma is typically performed using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

-

Pharmacokinetic Parameters: The following pharmacokinetic parameters were determined from plasma concentration-time data using non-compartmental analysis: Cmax, Tmax, AUC₀-t, AUC₀-∞, and t½.[1] The drug accumulation index was calculated in the multiple-dose study.[1]

Pharmacodynamic Analysis (DPP4 Activity Assay)

-

Principle: The enzymatic activity of DPP4 in plasma samples was measured to assess the pharmacodynamic effect of PHX1149.[1] These assays typically utilize a synthetic substrate for DPP4 that, when cleaved, produces a fluorescent or chromogenic product. The rate of product formation is proportional to the DPP4 activity.

-

General Protocol:

-

Plasma samples are incubated with a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC).

-

DPP4 in the plasma cleaves the substrate, releasing free AMC.

-

The fluorescence of the liberated AMC is measured over time using a fluorescence plate reader.

-

The rate of increase in fluorescence is used to calculate DPP4 activity.

-

The percentage of DPP4 inhibition is determined by comparing the activity in samples from subjects treated with PHX1149 to those who received a placebo.

-

Safety and Tolerability Assessment

Adverse events (AEs) were monitored throughout both studies via physical examinations, vital sign measurements, and clinical laboratory testing.[1] Electrocardiography was also performed.[1]

Visualizations

Signaling Pathway

Caption: Mechanism of action of PHX1149 via DPP4 inhibition.

Experimental Workflow

Caption: Generalized workflow for pharmacokinetic and pharmacodynamic studies.

References

- 1. Analytical and Bioanalytical Methods for the Determination of Dipeptidyl Peptidase-4 Inhibitors in Various Matrices: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A concise review of the bioanalytical methods for the quantitation of sitagliptin, an important dipeptidyl peptidase-4 (DPP4) inhibitor, utilized for the characterization of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and pharmacodynamic assessments of the dipeptidyl peptidase-4 inhibitor PHX1149: double-blind, placebo-controlled, single- and multiple-dose studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Compound Toxicology and Safety Data: A Template Using Acetaminophen

Disclaimer: An extensive search for toxicology and safety data on a compound specifically designated "J-1149" did not yield any relevant results for a pharmaceutical agent. The identifier is associated with unrelated subjects, including a European standard for protective clothing (EN 1149), a United States Pharmacopeia chapter (<1149>), and astronomical observations. Therefore, this document serves as a comprehensive template for a technical guide on the toxicology and safety of a compound, as per the user's request. To illustrate the structure and content, the well-characterized drug, Acetaminophen (APAP), is used as an example. All data, protocols, and diagrams presented herein pertain to Acetaminophen.

Executive Summary

This guide provides a detailed overview of the preclinical toxicology and safety profile of Acetaminophen (APAP). Acetaminophen is a widely used over-the-counter analgesic and antipyretic. While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity. This document summarizes key toxicology data, outlines experimental methodologies, and visualizes the primary mechanism of toxicity. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development.

Acute Toxicity Data

Acute toxicity studies are designed to determine the effects of a single, high-dose exposure to a substance. For Acetaminophen, the primary organ of concern in acute overdose is the liver.

| Species | Route of Administration | LD50 (mg/kg) | Primary Observations |

| Mouse | Oral | 338 | Hepatotoxicity, nephrotoxicity |

| Rat | Oral | 1944 | Hepatotoxicity, methemoglobinemia |

| Rabbit | Oral | >1000 | Gastrointestinal distress, hepatotoxicity |

| Human | Oral | ~150 (toxic dose) | Nausea, vomiting, abdominal pain, delayed hepatotoxicity |

Repeated-Dose Toxicity

Chronic exposure studies evaluate the effects of long-term administration of a compound.

| Species | Duration | NOAEL (mg/kg/day) | Target Organs |

| Rat | 90 days | 250 | Liver, Kidney |

| Dog | 1 year | 100 | Liver |

NOAEL: No-Observed-Adverse-Effect Level

Genotoxicity and Carcinogenicity

| Assay | System | Result |

| Ames Test | S. typhimurium | Negative |

| Mouse Lymphoma Assay | L5178Y cells | Positive (with metabolic activation) |

| In vivo Micronucleus | Mouse bone marrow | Negative |

| 2-Year Bioassay (Rat) | Oral | No evidence of carcinogenic activity |

| 2-Year Bioassay (Mouse) | Oral | Equivocal evidence of carcinogenic activity (liver tumors) |

Reproductive and Developmental Toxicity

| Species | Study Type | Key Findings |

| Rat | Fertility and Early Embryonic Development | No adverse effects on fertility. |

| Rat | Embryo-Fetal Development | No teratogenic effects at non-maternally toxic doses. |

| Rabbit | Embryo-Fetal Development | No teratogenic effects at non-maternally toxic doses. |

Experimental Protocols

In Vivo Acute Toxicity Study (Rodent Model)

-

Objective: To determine the median lethal dose (LD50) and identify target organs of toxicity following a single oral administration of Acetaminophen.

-

Species: Male and female Sprague-Dawley rats (8-10 weeks old).

-

Methodology:

-

Animals are fasted overnight prior to dosing.

-

Acetaminophen is suspended in a 0.5% methylcellulose solution.

-

The compound is administered via oral gavage at doses ranging from 500 to 3000 mg/kg.

-

A control group receives the vehicle only.

-

Animals are observed for clinical signs of toxicity at 1, 4, and 24 hours post-dosing, and daily thereafter for 14 days.

-

Body weights are recorded prior to dosing and on days 7 and 14.

-

At the end of the observation period, surviving animals are euthanized.

-

Gross necropsy is performed on all animals.

-

Samples of liver, kidney, and other potential target organs are collected for histopathological examination.

-

-

Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., probit analysis). Histopathology findings are qualitatively and semi-quantitatively assessed.

Ames Test for Mutagenicity

-

Objective: To evaluate the mutagenic potential of Acetaminophen by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Methodology:

-

Tester strains (e.g., TA98, TA100, TA1535, TA1537) are exposed to various concentrations of Acetaminophen.

-

The assay is conducted both in the presence and absence of a mammalian metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver).

-

Acetaminophen and the bacterial tester strain are mixed with molten top agar and poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (his+) is counted.

-

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Visualizations: Mechanism of Acetaminophen-Induced Hepatotoxicity

The primary mechanism of Acetaminophen toxicity involves its metabolic activation to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI), which depletes cellular glutathione stores and subsequently damages hepatocytes.

Experimental Workflow for Assessing Hepatotoxicity

The following diagram outlines a typical workflow for investigating potential liver toxicity of a compound in a preclinical model.

J-1149 solubility and stability testing

An in-depth analysis of scientific databases and publicly available information did not yield specific data for a compound designated "J-1149." This suggests that "this compound" may be an internal development code, a novel compound not yet described in published literature, or a potential misnomer.

Therefore, this document provides a comprehensive, illustrative technical guide on the core principles and methodologies for solubility and stability testing of a hypothetical novel chemical entity, herein referred to as "this compound," in line with established pharmaceutical development practices and regulatory guidelines. The data presented is representative and should be considered as a template for documenting the actual experimental results for a new active pharmaceutical ingredient (API).

Solubility Profile of this compound

The solubility of an API is a critical determinant of its oral bioavailability and is assessed in various media to simulate the physiological environment of the gastrointestinal tract.

Table 1: Equilibrium Solubility of this compound at 37 °C

| Medium | pH | Solubility (µg/mL) | Method |

| Simulated Gastric Fluid (SGF), without pepsin | 1.2 | 15.8 | Shake-Flask |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 120.4 | Shake-Flask |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 250.9 | Shake-Flask |

| Phosphate Buffered Saline (PBS) | 7.4 | 95.2 | Shake-Flask |

| Deionized Water | 7.0 | 90.1 | Shake-Flask |

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This method determines the saturation concentration of a compound in a specific solvent.

-

Preparation: An excess amount of this compound is added to vials containing each of the specified media.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath at 37 °C for 48 hours to ensure equilibrium is reached.

-

Sample Collection: After 48 hours, the agitation is stopped, and the samples are allowed to stand for 2 hours to allow undissolved solids to sediment. An aliquot of the supernatant is carefully collected.

-

Filtration: The collected supernatant is filtered through a 0.22 µm syringe filter to remove any remaining undissolved particles.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Confirmation: The solid phase in the vials is analyzed by X-ray powder diffraction (XRPD) to ensure that no polymorphic or phase transformation has occurred during the experiment.

Stability Profile of this compound

Stability testing is essential to determine the shelf-life of a drug substance and to identify its degradation products. These studies are conducted under various environmental conditions as mandated by regulatory bodies like the International Council for Harmonisation (ICH).

Table 2: Summary of this compound Solid-State Stability under Accelerated Conditions (40 °C / 75% RH)

| Time Point | Appearance | Assay (%) | Total Degradation Products (%) |

| Initial | White to off-white powder | 99.8 | 0.2 |

| 1 Month | No change | 99.5 | 0.5 |

| 3 Months | No change | 98.9 | 1.1 |

| 6 Months | No change | 97.8 | 2.2 |

Experimental Protocol: Solid-State Stability Testing

This protocol outlines the procedure for assessing the stability of the drug substance under accelerated environmental conditions.

-

Sample Preparation: this compound is placed in appropriate containers that are permeable to moisture and stored in a stability chamber.

-

Storage Conditions: The chamber is maintained at 40 °C ± 2 °C and 75% relative humidity (RH) ± 5% RH.

-

Time Points: Samples are pulled at pre-defined time points (e.g., initial, 1, 3, and 6 months).

-

Analytical Testing: At each time point, the samples are tested for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the amount of this compound remaining using a validated stability-indicating HPLC method.

-

Degradation Products: Identification and quantification of any new peaks observed in the chromatogram.

-

-

Data Evaluation: The rate of degradation is determined, and potential degradation pathways are investigated.

Visualizations

Experimental Workflow: Solubility Determination

J-1149 binding affinity and kinetics

An in-depth analysis of the provided request for a technical guide on "J-1149" reveals a significant challenge: the compound "this compound" does not appear to be a recognized or publicly documented chemical entity in scientific literature based on initial broad searches. This suggests a potential typographical error in the query or reference to an internal, non-public compound identifier.

A search for "this compound" did not yield specific binding affinity or kinetic data. However, related searches surfaced several possibilities that may align with the user's intent:

-

GSK221149A: A potent and selective oxytocin antagonist.[1] It is plausible that "this compound" is a misnomer for this compound.

-

Inserm U1149: This is a research unit of the French National Institute of Health and Medical Research (Inserm). It is possible the user is interested in a compound originating from this specific unit.[2]

-

JWH Series Compounds: The "J" prefix is characteristic of the JWH series of synthetic cannabinoids, such as JWH-018 and JWH-073.[3] These compounds have been studied for their binding affinity to cannabinoid receptors.[3]

Without a definitive identification of "this compound," it is impossible to provide an accurate and in-depth technical guide as requested. The core requirements of summarizing quantitative data, detailing experimental protocols, and creating specific signaling pathway diagrams are entirely dependent on the specific molecular entity and its biological target.

To proceed, clarification on the precise identity of the compound of interest is required. Should the user confirm one of the alternatives listed above, or provide a corrected identifier, a comprehensive technical guide can be developed. The following sections outline the structure and type of information that would be included once the target compound is clarified.

Binding Affinity and Kinetics

This section would present a comprehensive summary of the binding characteristics of the specified compound to its target receptor(s).

Quantitative Binding Data

A table summarizing key binding parameters would be provided.

| Parameter | Value | Receptor(s) | Assay Type | Reference |

| Ki (Inhibition Constant) | Data | Data | Data | Data |

| Kd (Dissociation Constant) | Data | Data | Data | Data |

| IC50 (Half-maximal Inhibitory Concentration) | Data | Data | Data | Data |

| kon (Association Rate Constant) | Data | Data | Data | Data |

| koff (Dissociation Rate Constant) | Data | Data | Data | Data |

| Residence Time (1/koff) | Data | Data | Data | Data |

Experimental Protocols

Detailed methodologies for the key experiments used to determine the binding data would be outlined.

Radioligand Binding Assay

A common method to determine binding affinity.[4][5][6][7]

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of the compound.

Principle: This assay measures the direct binding of a radiolabeled ligand to a receptor or the competition of a non-labeled compound (the test compound) with a radiolabeled ligand for the same binding site.[6][8]

Generalized Protocol:

-

Preparation of Membranes: Isolation of cell membranes expressing the target receptor.

-

Incubation: Incubation of the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-ligand) and varying concentrations of the unlabeled test compound.

-

Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Separation of bound from free radioligand, typically by rapid filtration through glass fiber filters.[5]

-

Quantification: Measurement of the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[4]

Surface Plasmon Resonance (SPR)

A label-free technique to measure real-time binding kinetics.

Objective: To determine the association (kon) and dissociation (koff) rate constants, and to calculate the equilibrium dissociation constant (Kd = koff/kon).

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule binds to another that is immobilized on the chip.

Generalized Protocol:

-

Immobilization: The target receptor is immobilized on the surface of an SPR sensor chip.

-

Association Phase: A solution containing the test compound (analyte) is flowed over the sensor surface, and the binding to the immobilized receptor is monitored in real-time.

-

Dissociation Phase: The analyte solution is replaced with buffer, and the dissociation of the compound from the receptor is monitored.

-

Data Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to kinetic models to determine kon and koff.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathways and experimental procedures would be provided using Graphviz.

Example Signaling Pathway: G-Protein Coupled Receptor (GPCR) Downstream Signaling

If the target receptor for the compound is a GPCR, a diagram illustrating the general mechanism of action would be generated.

Caption: Generalized GPCR signaling cascade.

Example Experimental Workflow: Competitive Binding Assay

A diagram illustrating the logical flow of a competitive binding experiment.

Caption: Workflow for a competitive radioligand binding assay.

Awaiting clarification of the compound "this compound" to proceed with the generation of a specific and accurate technical guide. The framework provided above will be populated with precise data and tailored diagrams upon receiving the correct information.

References

- 1. The discovery of GSK221149A: a potent and selective oxytocin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The high-affinity immunoglobulin E receptor as pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 8. support.nanotempertech.com [support.nanotempertech.com]

In-depth Technical Guide: Cellular Uptake and Distribution of J-1149

A comprehensive review of the available scientific literature reveals no specific public information for a compound designated "J-1149" in the context of cellular uptake, intracellular distribution, or its mechanism of action.

-

Astronomy: The designation "MACS J1149.5+2223" refers to a well-studied galaxy cluster.[1][2]

-

Biomedical Research Publication Identifiers: The term "L1149" appeared within a citation for a paper in the American Journal of Physiology-Lung Cellular and Molecular Physiology.[3] Additionally, "UMRS 1149" is associated with a research unit from the French National Institute of Health and Medical Research (Inserm).[4]

-

Compound Nomenclature: A distinct compound, "GSK221149A," was identified as a potent and selective oxytocin antagonist.[5] While this name bears some resemblance, it is a separate entity from "this compound."

It is possible that "this compound" is an internal designation for a compound within a private research and development setting, and thus, information regarding its biological activity is not yet publicly available. Alternatively, it could be a misnomer or a less common identifier for a known compound.

Without specific research data on this compound, this guide cannot provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams. To facilitate a more targeted and effective search, it would be beneficial to have additional information such as:

-

The chemical structure or class of this compound.

-

The therapeutic area or biological target of interest.

-

Any alternative names or identifiers for the compound.

-

The originating research institution or company.

This information would enable a more precise literature search and potentially uncover the relevant studies needed to construct the requested in-depth technical guide. General principles of cellular uptake and distribution for various classes of molecules can be discussed, but a specific analysis for "this compound" is not feasible based on the current publicly available information.

References

- 1. petapixel.com [petapixel.com]

- 2. esawebb.org [esawebb.org]

- 3. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 4. Disruption of Circadian Rhythms and Gut Motility: An Overview of Underlying Mechanisms and Associated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The discovery of GSK221149A: a potent and selective oxytocin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

No Publicly Available In Vitro Assay Protocol for J-1149

Following a comprehensive search of scientific literature and public databases, no specific in vitro assay protocol for a compound designated "J-1149" has been identified. The queried term does not correspond to a publicly recognized chemical entity or biological agent with established experimental procedures.

The search results did yield information on two distinct areas that may be tangentially related, but do not provide a protocol for "this compound":

-

GSK221149A: This compound is identified as a potent and selective oxytocin antagonist.[1] Research on this molecule focuses on its ability to inhibit oxytocin-induced biological responses, such as uterine contractions.[1]

-

JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[2][3][4] The pathway involves a series of protein kinases that regulate gene expression and various cellular processes.[2][5]

It is possible that "this compound" is an internal, proprietary name for a compound not yet disclosed in public forums, or the query may contain a typographical error. Without further clarifying information on the nature of "this compound" and its biological target, a detailed and accurate in vitro assay protocol cannot be provided.

Researchers, scientists, and drug development professionals seeking to perform in vitro assays are advised to consult internal documentation, contact the original source of the "this compound" designation, or perform a new literature search with the correct compound name or target pathway.

References

- 1. The discovery of GSK221149A: a potent and selective oxytocin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. paulogentil.com [paulogentil.com]

- 4. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

Application Notes and Protocols for Cell-Based Assay Development Using HeLa Cells

A Note on the J-1149 Cell Line: Initial searches for a cell line designated "this compound" did not yield a recognized, established cell line. It is possible that this is an internal or non-standard designation, or a typographical error. For instance, the "J-96" cell line was found to be a derivative of the HeLa cell line[1]. Given the detailed requirements of this request for a comprehensive application note, we will proceed with the well-characterized and widely used human cervical cancer cell line, HeLa, as a representative model for developing cell-based assays. The principles and protocols outlined here are broadly applicable to many other adherent cell lines.

Introduction

HeLa is an immortalized cell line derived from cervical cancer cells taken from Henrietta Lacks in 1951. It is one of the oldest and most commonly used human cell lines in biomedical research. HeLa cells are known for their robustness, rapid proliferation, and ease of culture, making them an ideal model for developing and optimizing a wide range of cell-based assays for drug discovery and development.

These application notes provide detailed protocols for establishing HeLa cell cultures and performing key cell-based assays to assess cell viability, apoptosis, and the modulation of a specific signaling pathway. The methodologies are designed for researchers, scientists, and drug development professionals.

Key Signaling Pathways in HeLa Cells

HeLa cells are a workhorse for studying various cellular signaling pathways crucial in cancer biology and beyond. Some of the key pathways that are often investigated in HeLa cells include:

-

Cell Cycle and Proliferation Pathways: As a cancer cell line, HeLa cells exhibit dysregulated cell cycle control. The pathways involving cyclins and cyclin-dependent kinases (CDKs) that drive the cell through G1, S, G2, and M phases are constitutively active. Mitogen-activated protein kinase (MAPK) pathways, such as the ERK pathway, are also often activated, promoting cell proliferation.

-

Apoptosis Signaling Pathways: HeLa cells, like other cancer cells, have mechanisms to evade apoptosis (programmed cell death). However, these pathways can be targeted by therapeutic agents. Key players in apoptosis include the Bcl-2 family of proteins and caspases. Assays to measure the activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3/7) are common.

-

NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of the inflammatory response, cell survival, and proliferation. In many cancers, this pathway is constitutively active. It can be stimulated by various factors, including cytokines like TNF-α.

-

JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cellular responses to cytokines and growth factors and plays a role in cell proliferation, differentiation, and survival.[2]

A diagram illustrating a generalized cell signaling pathway is provided below.

A generalized cell signaling pathway.

Experimental Protocols

HeLa Cell Culture and Maintenance

Objective: To outline the standard procedure for culturing and maintaining HeLa cells to ensure healthy, viable cells for downstream assays.

Materials:

-

HeLa cells (e.g., ATCC CCL-2)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

Cell culture plates (96-well, clear bottom)

-

Incubator (37°C, 5% CO2)

-

Biosafety cabinet

Protocol:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin. Warm the medium to 37°C before use.

-

Cell Thawing: Thaw a cryopreserved vial of HeLa cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Maintenance: Change the medium every 2-3 days.

-

Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a centrifuge tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at a split ratio of 1:4 to 1:8.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of a test compound on the viability of HeLa cells. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

HeLa cells

-

Complete growth medium

-

Test compound (and vehicle control, e.g., DMSO)

-

96-well clear-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Plate reader (absorbance at 570 nm)

Protocol:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Workflow for the MTT cell viability assay.

Caspase-3/7 Apoptosis Assay

Objective: To measure the induction of apoptosis by a test compound through the quantification of caspase-3 and -7 activity.

Materials:

-

HeLa cells

-

Complete growth medium

-

Test compound

-

96-well white-bottom plates

-

Caspase-Glo® 3/7 Assay System (Promega) or similar

-

Luminometer

Protocol:

-

Cell Seeding: Seed HeLa cells in a 96-well white-bottom plate at a density of 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for the desired time (e.g., 6, 12, or 24 hours).

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal to a vehicle control to determine the fold-change in caspase-3/7 activity.

Data Presentation

Table 1: Hypothetical IC50 Values of Test Compounds on HeLa Cell Viability

| Compound | IC50 (µM) after 48h |

| Compound A | 5.2 |

| Compound B | 12.8 |

| Compound C | > 50 |

| Staurosporine (Positive Control) | 0.01 |

Table 2: Hypothetical Caspase-3/7 Activation by Test Compounds in HeLa Cells

| Compound (at 10 µM) | Fold-change in Caspase-3/7 Activity (vs. Vehicle) |

| Compound A | 8.5 |

| Compound B | 3.2 |

| Compound C | 1.1 |

| Staurosporine (1 µM) | 15.0 |

Conclusion

The protocols described in these application notes provide a framework for conducting fundamental cell-based assays using the HeLa cell line. These assays are essential tools in the early stages of drug discovery for screening compound libraries and characterizing the mechanism of action of lead candidates. The principles outlined here can be adapted for other cell lines and more complex assay formats, such as high-content screening. Careful optimization of cell density, incubation times, and reagent concentrations is crucial for obtaining robust and reproducible data.

References

J-1149 (GSK221149A/Retosiban) Animal Model Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical animal model studies involving J-1149, also known as GSK221149A and Retosiban. This potent and selective oxytocin receptor antagonist has been investigated for its potential as a tocolytic agent to prevent preterm labor. The following sections detail the pharmacological data, experimental protocols, and the underlying signaling pathways.

Pharmacological Profile of this compound

This compound is a non-peptide, orally active oxytocin receptor antagonist. It exhibits high affinity and selectivity for the oxytocin receptor over the closely related vasopressin receptors.[1][2][3] Preclinical studies have demonstrated its efficacy in inhibiting both spontaneous and oxytocin-induced uterine contractions.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound.

| Parameter | Species/System | Value | Reference |

| Ki (hOT) | Human Recombinant Oxytocin Receptor | 0.65 nM | [1][2][3] |

| Ki (rOT) | Rat Native Oxytocin Receptor | 4.1 nM | [1][2][3] |

| Selectivity | >1,400-fold over human V1a, V1b, and V2 receptors | >1400x | [1][2] |

| pA2 | Isolated Rat Myometrial Strips | 8.18 | [1][2] |

Table 2: In Vivo Efficacy of this compound in Rat Models.

| Animal Model | Administration Route | Parameter | Value | Reference |

| Anesthetized, non-pregnant Sprague-Dawley female rats | Intravenous (i.v.) | ID50 (Oxytocin-induced contractions) | 0.27 mg/kg | [1][2][3] |

| Anesthetized, non-pregnant Sprague-Dawley female rats | Intravenous (i.v.) | IC50 (Plasma concentration) | 180 nM (88 ng/ml) | [1][2][3] |

| Nulliparous female Sprague-Dawley rats | Oral (p.o.) | Inhibition (Oxytocin-induced contractions) | 72% at 5 mg/kg | [3] |

| Late-term pregnant rats (19-21 days gestation) | Intravenous (i.v.) | Significant Reduction (Spontaneous contractions) | 0.3 mg/kg | [1][2] |

Signaling Pathway

This compound exerts its effects by competitively antagonizing the oxytocin receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by oxytocin binding involves the activation of Gαq protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), ultimately lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. This compound blocks the initial binding of oxytocin, thereby inhibiting this entire downstream signaling cascade.

Caption: Oxytocin Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key animal model experiments performed with this compound.

Protocol 1: Inhibition of Oxytocin-Induced Uterine Contractions in Anesthetized Rats

Objective: To determine the in vivo potency of this compound in inhibiting uterine contractions induced by exogenous oxytocin.

Materials:

-

This compound (GSK221149A)

-

Oxytocin

-

Anesthetic agent (e.g., sodium pentobarbital)

-

Saline (0.9% NaCl)

-

Vehicle for this compound administration

-

Adult, non-pregnant female Sprague-Dawley rats

-

Intrauterine pressure catheter or strain gauge

-

Data acquisition system

-

Intravenous (i.v.) and intra-arterial catheters

Experimental Workflow:

Caption: Workflow for assessing this compound's inhibition of induced uterine contractions.

Procedure:

-

Animal Preparation: Anesthetize adult female Sprague-Dawley rats. The depth of anesthesia should be sufficient to prevent pain and discomfort throughout the experiment.

-

Surgical Preparation:

-

Perform a tracheotomy to ensure a clear airway.

-

Cannulate the carotid artery for blood pressure monitoring and blood sampling.

-

Cannulate the jugular vein for the administration of oxytocin and this compound.

-

Through a midline abdominal incision, expose the uterus.

-

Implant an intrauterine pressure catheter or a strain gauge to monitor uterine activity.

-

-

Induction of Uterine Contractions:

-

Administer a continuous intravenous infusion of oxytocin to induce stable, rhythmic uterine contractions.

-

-

This compound Administration:

-

Once stable contractions are achieved, administer this compound either intravenously or orally at various doses.

-

-

Data Recording and Analysis:

-

Continuously record uterine contractions and arterial blood pressure.

-

Analyze the data to determine the percentage inhibition of uterine contraction amplitude and frequency at each dose of this compound.

-

Calculate the ID50 value for the intravenous administration route.

-

Protocol 2: Inhibition of Spontaneous Uterine Contractions in Late-Term Pregnant Rats

Objective: To evaluate the efficacy of this compound in suppressing spontaneous uterine contractions that occur naturally near the end of gestation.

Materials:

-

This compound (GSK221149A)

-

Anesthetic agent

-

Saline (0.9% NaCl)

-

Late-term pregnant Sprague-Dawley rats (gestation day 19-21)

-

Intrauterine pressure catheter or strain gauge

-

Data acquisition system

-

Intravenous (i.v.) catheter

Experimental Workflow:

Caption: Workflow for assessing this compound's effect on spontaneous uterine contractions.

Procedure:

-

Animal Preparation: Anesthetize late-term pregnant Sprague-Dawley rats.

-

Surgical Preparation:

-

Perform a laparotomy to expose the gravid uterus.

-

Carefully implant an intrauterine pressure catheter or a strain gauge to monitor spontaneous uterine activity, taking care not to disturb the fetuses.

-

-

Baseline Recording:

-

Record baseline spontaneous uterine contractions for a sufficient period to establish a stable pattern.

-

-

This compound Administration:

-

Administer a single intravenous dose of this compound.

-

-